(2S)-2-(tert-butoxy)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWJLGYZXWVBDL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chirality in Advanced Organic Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. numberanalytics.comnumberanalytics.com Molecules that exhibit this "handedness" are known as enantiomers, and they can possess markedly different physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The importance of chirality is particularly pronounced in biological systems, where enzymes and receptors are themselves chiral and thus often interact differently with the enantiomers of a chiral molecule. numberanalytics.comyoutube.com
This stereoselectivity has profound implications, most notably in the pharmaceutical industry. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. numberanalytics.com The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical need to control stereochemistry in drug development. numberanalytics.com Consequently, the ability to synthesize single-enantiomer compounds is a primary objective in modern organic synthesis. nih.gov
Beyond pharmaceuticals, chirality is crucial in agrochemicals, flavors, fragrances, and materials science. numberanalytics.com For instance, chiral liquid crystals are integral components of modern display technologies. numberanalytics.com The synthesis of enantiomerically pure compounds is achieved through various strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods. ru.nlyork.ac.uk Chiral alcohols, in particular, are valuable synthons as they can be readily converted into a wide range of other functional groups or incorporated directly into target molecules. merckmillipore.com
An Overview of 2s 2 Tert Butoxy Propan 1 Ol Within the Context of Chiral Secondary Alcohols
(2S)-2-(tert-butoxy)propan-1-ol is a chiral secondary alcohol that serves as a valuable building block in organic synthesis. Its structure consists of a propan-1-ol backbone with a bulky tert-butoxy (B1229062) group at the C2 position, which also defines its stereocenter. This specific arrangement of atoms makes it a useful reagent for introducing chirality into a molecule.
The physical and chemical properties of the racemic mixture, 1-tert-butoxy-2-propanol (B1216398), are well-documented. It is a colorless liquid with a characteristic ether-like odor. chemicalbook.comwho.int The presence of both a hydroxyl group and an ether linkage gives it utility as a solvent and coupling agent in various industrial applications, including coatings and cleaners. who.int
From a synthetic standpoint, the chiral nature of this compound is its most significant feature. Chiral alcohols are versatile intermediates that can be transformed into other functional groups such as esters, ethers, amines, and amides. merckmillipore.com The hydroxyl group can also be converted into a good leaving group, facilitating the formation of new carbon-carbon bonds. merckmillipore.com The synthesis of such chiral alcohols can be achieved through methods like asymmetric hydrogenation or biocatalytic resolutions using enzymes like lipases and dehydrogenases. merckmillipore.comrsc.org
Table 1: Physicochemical Properties of 1-tert-butoxy-2-propanol (Racemic)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | |
| Molar Mass | 132.20 g/mol | nih.gov |
| Boiling Point | 143-145 °C | chemicalbook.com |
| Melting Point | -56 °C | chemicalbook.com |
| Density | 0.874 g/mL at 20 °C | chemicalbook.com |
| Refractive Index | n20/D 1.413 | chemicalbook.com |
Research Paradigms and Academic Trajectories for Stereodefined Alcohol Studies
Strategies for Enantioselective Synthesis
The generation of the stereocenter in chiral ethers like (2S)-2-(tert-butoxy)propan-1-ol can be achieved through several distinct synthetic philosophies. These include the direct formation of the chiral C-O ether bond, the creation of the chiral alcohol functionality from a prochiral precursor followed by etherification, or the resolution of a racemic mixture. Each approach offers unique advantages and challenges, which are explored in the following sections.
The direct, enantioselective formation of a C-O bond represents an atom-economical approach to chiral ethers. This strategy hinges on the use of chiral catalysts that can differentiate between enantiotopic groups or faces of a prochiral substrate to construct the desired ether linkage with high stereocontrol.
The synthesis of this compound can be envisioned through the regioselective etherification of a pre-existing chiral starting material, such as (S)-propane-1,2-diol, with a tert-butyl source like isobutylene. The primary challenge in this approach is achieving selective etherification at the secondary hydroxyl group over the primary one. Modern catalytic methods offer potential solutions to this synthetic problem.
Transition-metal catalysis provides a versatile platform for C-O bond formation. For instance, cationic ruthenium–hydride complexes have been shown to catalyze the selective dehydrative etherification of two different alcohols to form unsymmetrical ethers. researchgate.net This methodology demonstrates a broad substrate scope and tolerance for various functional groups, making it applicable for synthesizing highly functionalized chiral ethers. researchgate.net Similarly, gold-catalyzed intermolecular reactions can activate alcohols to directly form unsymmetrical ethers under mild, microwave-assisted conditions. organic-chemistry.org Palladium-catalyzed methods have also been developed for the intermolecular hydroalkoxylation of dienes, yielding allylic ethers. organic-chemistry.org While not directly applied to this compound, these catalytic systems highlight the ongoing progress in developing selective C-O bond-forming reactions that could be adapted for its synthesis from chiral diols. Another approach involves iron(III) triflate, which has been demonstrated as an efficient and environmentally benign catalyst for the direct etherification of alcohols, allowing for the selective synthesis of both symmetrical and unsymmetrical ethers. acs.org
Acid catalysis is a classical and widely used method for ether synthesis, typically proceeding through an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, an acid catalyst would facilitate the reaction between a chiral diol like (S)-propane-1,2-diol and a tert-butyl source such as tert-butanol (B103910) or isobutylene. The mechanism involves protonation of the alcohol or alkene, leading to a carbocation intermediate (in an S(_N)1 pathway) or a protonated alcohol that acts as a good leaving group (in an S(_N)2 pathway). masterorganicchemistry.comyoutube.com For the formation of a tert-butyl ether, the reaction proceeds via a stable tertiary carbocation generated from the tert-butyl source, which is then attacked by the nucleophilic hydroxyl group of the diol. youtube.com
While strong mineral acids like sulfuric acid can be effective, they often require high temperatures and can lead to side reactions, such as elimination. masterorganicchemistry.com A more refined approach involves the use of solid acid catalysts, such as Amberlyst-15, Amberlyst-36, Montmorillonite K 10, or β-zeolite. researchgate.net These heterogeneous catalysts can improve selectivity, simplify product purification, and are more environmentally friendly. researchgate.net For the synthesis of tert-butyl ethers from glycerol (B35011) (a related polyol), Amberlyst-36 has shown promising results. researchgate.net
A frontier in asymmetric C-O bond formation is the use of chiral Brønsted acids. These catalysts can create a chiral environment, enabling the protonation of a substrate to generate a chiral ion pair, which then directs the subsequent nucleophilic attack. nih.gov This strategy has been successfully applied to the enantioselective synthesis of cyanohydrin ethers from enol ethers, demonstrating the potential for catalyst-controlled asymmetric etherification. nih.gov
An alternative and powerful strategy for accessing chiral alcohols is the asymmetric reduction of a prochiral ketone or aldehyde. nih.gov For the synthesis of this compound, a logical precursor is 2-(tert-butoxy)propanal. However, a more versatile approach that starts from a truly prochiral molecule involves the asymmetric reduction of a ketone like acetol (1-hydroxypropan-2-one) to produce (S)-propane-1,2-diol, a key intermediate that can subsequently be selectively etherified.
This stereoselective reduction can be achieved using both biocatalytic and chemocatalytic methods. Biocatalysis, employing whole-cell organisms (like Rhodotorula glutinis or Saccharomyces cerevisiae) or isolated enzymes (reductases), is highly regarded for its exceptional stereoselectivity under mild, environmentally friendly conditions. nih.govresearchgate.net These systems contain the necessary oxidoreductases and cofactor regeneration mechanisms within the cell. nih.gov For example, a carbonyl reductase from Bacillus sp. ECU0013 has been shown to reduce a variety of prochiral ketones and β-ketoesters to their corresponding chiral alcohols with excellent enantiomeric purity (>99% ee). researchgate.net
Chemical catalysis offers complementary methods. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a well-established method for the highly enantioselective reduction of prochiral ketones. researchgate.net Catalysts generated in situ from chiral amino alcohols and borane have also proven effective. researchgate.net These methods are applicable to a wide range of substrates, including those that are challenging for biocatalytic approaches. researchgate.net
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | E. coli co-expressing BYueD and glucose dehydrogenase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.7 | 99.6 | researchgate.net |
| Acetophenone | Oxazaborolidine from chiral lactam alcohol and borane | (R)-1-Phenylethanol | 95 | 96 | researchgate.net |
| 2-Methyl benzophenone | Rhodotorula glutinis (whole cell) | (S)-phenyl(o-tolyl)methanol | 45 (conversion) | >99 | nih.gov |
| Ethyl 3-oxopentanoate | Daucus carota (carrot root) | Ethyl (S)-3-hydroxypentanoate | 85 | >99 | nih.gov |
When a chiral compound is synthesized without stereocontrol, it results in a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org Kinetic resolution is a technique used to separate these enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other, less reactive enantiomer enriched in the reaction mixture. wikipedia.org This method is widely applied for the preparation of enantiomerically pure alcohols, amines, and other compounds. libretexts.orgwikipedia.org
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. mdpi.commdpi.com The most common strategy for resolving racemic alcohols is through enantioselective transesterification. mdpi.com In the case of racemic 2-(tert-butoxy)propan-1-ol, a lipase (B570770) would be used to acylate one of the enantiomers preferentially, using an acyl donor such as vinyl acetate (B1210297) or isopropenyl acetate. mdpi.com
For example, lipase from Candida rugosa or Candida antarctica lipase B (CALB) could selectively acylate the (R)-enantiomer, producing (R)-2-(tert-butoxy)propyl acetate and leaving the desired (S)-2-(tert-butoxy)propan-1-ol unreacted and therefore enantiomerically enriched. mdpi.com The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which compares the reaction rates of the two enantiomers (E = k(_R)/k(_S)). mdpi.com High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) in both the product and the remaining starting material. mdpi.com
A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com This can be overcome by employing a dynamic kinetic resolution (DKR) process. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgmdpi.com This continuous racemization ensures that the entire racemic starting material is converted into a single, enantiomerically pure product, allowing for theoretical yields up to 100%. mdpi.com For alcohols, this racemization is often achieved using a metal catalyst, such as a ruthenium complex, that is compatible with the enzyme and reaction conditions. mdpi.com
| Enzyme | Substrate | Acyl Donor | Reaction Medium | Result (Product ee / Conversion) | Reference |
|---|---|---|---|---|---|
| Candida rugosa Lipase (MY) | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene / [EMIM][BF4] | 96.2% ee (product) / 28.2% C | mdpi.com |
| Porcine Kidney Acylase | Racemic N-acyl amino acids | Water (hydrolysis) | Aqueous buffer | High ee / 85-90% Yield (DKR) | wikipedia.org |
| Candida antarctica Lipase B (CALB) | (±)-1-Phenylethylamine | Ethyl 2-methoxyacetate | Toluene | 99% ee (product) / 77% Yield (DKR) | researchgate.net |
| Pseudomonas sp. Lipase (PSL) | Racemic acyloins | Vinyl acetate | Organic solvent with base | 97% ee (product) / 75% Yield (DKR) | wikipedia.org |
Enantioselective Kinetic Resolution of Racemic Mixtures of tert-Butoxypropanols
Chiral Catalyst-Mediated Kinetic Resolution
Kinetic resolution is a widely employed strategy for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. When the reaction is halted at approximately 50% conversion, the unreacted starting material is enriched in the slower-reacting enantiomer, while the product is enriched in the faster-reacting one. For the synthesis of chiral alcohols like this compound, enzyme-catalyzed kinetic resolutions, particularly those using lipases, are highly effective. mdpi.comnih.gov
Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. In the context of resolving a racemic alcohol, a lipase is used to selectively acylate one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of a racemic mixture of (±)-2-(tert-butoxy)propan-1-ol would involve the selective acylation of the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer.
The success of a lipase-mediated kinetic resolution depends on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. beilstein-journals.orgmdpi.com Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Thermomyces lanuginosus lipase (TLL, immobilized as Lipozyme TL IM), and lipases from Pseudomonas cepacia have shown excellent enantioselectivity in resolving a wide range of secondary alcohols. beilstein-journals.orggoogle.comrsc.org The enantioselectivity of the process is often quantified by the enantiomeric ratio (E-value), with high E-values (>>100) indicating excellent separation. beilstein-journals.org
Research on analogous structures, such as 1-(10H-phenothiazin-10-yl)propan-2-ol and tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrates the power of this approach. beilstein-journals.orgmdpi.com In these cases, lipases like Novozym 435 and CAL-B have been used to achieve superb enantioselectivity (E > 200), yielding the unreacted (S)-alcohols with very high enantiomeric excess (ee). beilstein-journals.orgmdpi.com
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Propan-2-ol Analogs
| Racemic Alcohol | Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Product (ee%) | Unreacted Alcohol (ee%) | Ref |
| (±)-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | Acetic anhydride | Toluene | ~51 | (R)-acetate (94%) | (S)-alcohol (>99%) | beilstein-journals.org |
| (±)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | CAL-B | Vinyl acetate | Toluene | ~50 | (R)-acetate (>99%) | (S)-alcohol (>99%) | mdpi.com |
This interactive table summarizes key findings from studies on lipase-catalyzed kinetic resolutions of structurally similar alcohols, illustrating the high degree of stereocontrol achievable.
Challenges in Selective Formation of Specific tert-Butoxypropanol Isomers
The synthesis of tert-butoxypropanol isomers is not without its challenges. The primary difficulties lie in controlling regioselectivity and stereoselectivity to produce a single, desired isomer in high yield and purity.
Propylene (B89431) glycol mono-tert-butyl ether is typically synthesized commercially by the acid-catalyzed reaction of propylene glycol with isobutylene. who.intnih.gov This reaction can theoretically produce two primary isomers: 1-(tert-butoxy)propan-2-ol (the α-isomer) and 2-(tert-butoxy)propan-1-ol (the β-isomer). Further reaction can also lead to the formation of a diether byproduct, 1,2-di(t-butoxy)propane. nih.gov
The key challenge in this synthesis is controlling the regioselectivity of the etherification. The α-isomer, where the tert-butyl group is attached to the primary oxygen of propylene glycol, is the thermodynamically favored product. who.int Consequently, it is the predominant isomer formed during synthesis. By carefully controlling the reaction conditions, such as temperature, pressure, and catalyst choice (typically a solid-resin etherification catalyst), the proportion of the α-isomer can be significantly enhanced. who.intnih.gov Industrial processes have been optimized to produce a product that is composed of more than 99% of the desired 1-(tert-butoxy)propan-2-ol isomer. who.int The crude product is typically distilled to separate the desired mono-ether from unreacted starting materials and the higher-boiling diether and β-isomer. nih.gov
Table 2: Isomer Distribution in Propylene Glycol Mono-tert-butyl Ether Synthesis
| Isomer | Common Name | Formation | Control Strategy | Final Purity | Ref |
| 1-(tert-butoxy)propan-2-ol | α-isomer | Thermodynamically favored | Optimization of reaction conditions (temperature, catalyst) | >99% | who.int |
| 2-(tert-butoxy)propan-1-ol | β-isomer | Kinetically controlled/minor product | Distillation | <1% | who.intnih.gov |
This interactive table outlines the isomers formed during propylene glycol mono-tert-butyl ether synthesis and the methods used to control the final product composition.
To obtain this compound in high yield and purity, a multi-faceted strategy is required, beginning with an efficient kinetic resolution of the racemic alcohol. Key strategies include:
Biocatalyst Screening: The choice of lipase is critical. A screening of various commercially available lipases (e.g., from Candida antarctica, Thermomyces lanuginosus, Pseudomonas cepacia) is the first step to identify the one with the highest enantioselectivity (E-value) for the specific substrate. beilstein-journals.orgrsc.org
Optimization of Reaction Parameters:
Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, acetic anhydride, ethyl acetate) can significantly impact both the reaction rate and enantioselectivity. beilstein-journals.orgrsc.org Vinyl acetate is often preferred as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.
Solvent: The choice of organic solvent (e.g., toluene, hexane, tert-butyl methyl ether) influences enzyme activity and stability, which in turn affects the resolution's efficiency. beilstein-journals.orgmdpi.com
Temperature: Temperature affects the reaction rate and the stability of the enzyme. An optimal temperature must be found that allows for a reasonable reaction time without compromising the enzyme's selectivity or longevity. mdpi.com
Controlling Conversion: For a kinetic resolution, the maximum enantiomeric excess for the unreacted substrate is theoretically achieved at exactly 50% conversion. Therefore, careful monitoring of the reaction progress (e.g., by gas chromatography or HPLC) is essential to stop the reaction at the optimal point.
Efficient Purification: After the enzymatic resolution, the resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-alcohol. These two compounds have different functional groups and physical properties (e.g., polarity, boiling point), allowing for their separation by standard purification techniques such as flash column chromatography or distillation. acs.org
By systematically applying these strategies, the yield and enantiomeric purity of the target this compound can be maximized, providing a high-quality chiral building block for further synthetic applications.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS would confirm its molecular weight of 132.20 g/mol . who.int
Standard MS techniques are not inherently chiral and cannot distinguish between enantiomers. However, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For ether compounds like this compound, characteristic fragmentation includes the loss of an alkyl group or cleavage of the ether bond. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺, would be expected. researchgate.net
To perform chiral analysis using mass spectrometry, it must be coupled with a chiral separation technique. Gas chromatography-mass spectrometry (GC-MS) using a chiral stationary phase column is a powerful method for separating and identifying the enantiomers of volatile compounds like this compound. who.intnih.gov Each enantiomer elutes from the column at a different retention time and is subsequently detected by the mass spectrometer, allowing for their individual quantification.
Accurate Mass Determination and Structural Confirmation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. For this compound, with a molecular formula of C7H16O2, the theoretical monoisotopic mass is 132.11503 g/mol . epa.gov HRMS instruments, such as the Exactive Plus Orbitrap, can determine the mass of a molecule with exceptional accuracy, often to within a few parts per million (ppm). acs.org This level of precision allows for the confident determination of the elemental composition of the molecule, distinguishing it from other potential isomers or isobaric compounds. The accurate mass data obtained from HRMS serves as a primary method for structural confirmation, complementing other spectroscopic techniques. acs.orgtorontomu.ca
The process typically involves introducing the sample into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. acs.org The resulting ions are then guided into a high-resolution mass analyzer, like an Orbitrap or a time-of-flight (TOF) analyzer, which measures the mass-to-charge ratio (m/z) with high precision. The experimentally determined accurate mass is then compared to the theoretical mass calculated from the molecular formula to confirm the compound's identity.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C7H16O2 |
| Monoisotopic Mass | 132.11503 g/mol |
| Average Mass | 132.203 g/mol |
This table presents the theoretical mass values for this compound.
Isomeric Separation and Purity Profiling by Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. who.intscielo.br It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. lcms.czresearchgate.net The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. scielo.brnih.gov
For isomeric separation, the choice of the GC column is critical. A column with a suitable stationary phase can effectively separate this compound from its isomers, such as 1-tert-butoxypropan-2-ol. who.int The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification. researchgate.netnih.gov
GC-MS is also invaluable for purity profiling. It can detect and identify potential impurities in a sample of this compound, such as its isomer, unreacted starting materials, or byproducts from its synthesis. who.int
Table 2: Illustrative GC-MS Parameters for Analysis of Related Compounds
| Parameter | Value |
| GC Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |
| Inlet Temperature | Programmed from 65 °C to 280 °C |
| Oven Temperature | Programmed from 45 °C to 325 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 to 1000 m/z |
This table provides an example of typical GC-MS conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds. lcms.cz
Enantiomeric Discrimination through Mass Spectrometry Approaches
Differentiating between enantiomers, which have identical mass spectra under achiral conditions, presents a significant challenge. researchgate.net However, several mass spectrometry-based methods have been developed for chiral analysis. These methods typically involve creating diastereomeric complexes that can be distinguished by the mass spectrometer. researchgate.netresearchgate.net
One common approach is the use of a chiral selector, which is a chiral molecule that interacts differently with the two enantiomers of the analyte. msstate.edu This can be achieved by forming non-covalent diastereomeric complexes in the gas phase. The relative abundances of these complexes, as measured by the mass spectrometer, can indicate the enantiomeric composition of the sample. msstate.edu
Another strategy involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated and analyzed by techniques like GC-MS or LC-MS. researchgate.netnih.gov For example, chiral derivatizing agents such as axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been used with 19F NMR spectroscopy, a principle that can be extended to MS detection. acs.org
Recent research has also explored the possibility of direct chiral discrimination by mass spectrometry without the need for a chiral selector. Some studies have shown that under certain experimental conditions, minor but statistically significant differences in the fragmentation patterns of enantiomers can be observed in electron ionization mass spectrometry (EI-MS). arxiv.org This phenomenon is thought to arise from the formation of self-assemblies of the chiral molecules in the gas phase, leading to diastereomeric interactions that influence fragmentation. arxiv.org While still an area of active research, these findings challenge the long-held belief that mass spectrometry is inherently "chirally blind." researchgate.netarxiv.org
Vibrational Spectroscopy (Infrared) for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. bohrium.comkent.ac.uk When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups: the hydroxyl (-OH) group and the ether (C-O-C) linkage, as well as the C-H bonds of the alkyl groups. The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the broad absorption band due to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. docbrown.inforesearchgate.net The broadening of this peak is a result of hydrogen bonding between the alcohol molecules.
The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations will also be present. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O stretch of the ether linkage will likely appear in the 1150-1085 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, further aiding in its identification. docbrown.info
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |
| Ether (C-O-C) | C-O Stretch | 1085 - 1150 |
| Primary Alcohol (C-O) | C-O Stretch | ~1050 |
This table summarizes the characteristic infrared absorption frequencies for the functional groups present in this compound, based on general principles of IR spectroscopy. docbrown.inforesearchgate.net
Mechanistic Elucidation of Chemical Transformations Involving 2s 2 Tert Butoxy Propan 1 Ol
Reaction Pathways of Etherification and Transetherification
Etherification of (2S)-2-(tert-butoxy)propan-1-ol can proceed through several catalytic pathways, primarily acid-catalyzed or metal-catalyzed routes.
In acid-catalyzed etherification , the primary alcohol is protonated by a strong acid, such as sulfuric acid, to form an alkyloxonium ion. masterorganicchemistry.com This enhances the leaving group ability of the hydroxyl group. For a primary alcohol like this compound, the subsequent reaction with another alcohol molecule typically follows an SN2 mechanism to form a symmetrical or unsymmetrical ether. masterorganicchemistry.com The bulky tert-butoxy (B1229062) group at the C2 position can, however, sterically hinder the backside attack required for an SN2 reaction, potentially slowing down the reaction rate compared to less hindered primary alcohols. osti.gov
Iron-catalyzed etherification offers a milder alternative. nih.govacs.org Catalysts like iron(III) triflate can facilitate the dehydrative coupling of alcohols. nih.govacs.org The proposed mechanism for the formation of unsymmetrical ethers involves the initial formation of a symmetrical ether from the more reactive alcohol (often a secondary benzylic alcohol in mixed systems). nih.govacs.org This symmetrical ether then undergoes transetherification with the primary alcohol. nih.govnih.gov For this compound, direct symmetrical ether formation would involve two molecules of the alcohol coupling with the elimination of water. The formation of unsymmetrical ethers would occur when it is reacted with a different alcohol in the presence of the iron catalyst. acs.org The reaction is believed to proceed through the formation of a carbocation-like intermediate, particularly with more reactive alcohols, which is then attacked by the other alcohol. nih.gov
The steric hindrance of the tert-butyl group plays a significant role in these reactions. In the tert-butylation of glycerol (B35011), it has been observed that primary hydroxyls are preferentially etherified over secondary ones due to steric effects. mdpi.com This suggests that while the bulky group on this compound might slow its own reaction, the primary nature of its hydroxyl group still makes it a viable substrate for etherification.
| Etherification Type | Catalyst/Conditions | General Mechanism | Key Intermediates |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄), heat | SN2 for primary alcohols. masterorganicchemistry.com | Alkyloxonium ion |
| Iron-Catalyzed | Fe(OTf)₃ | Involves formation and subsequent transetherification of a symmetrical ether. nih.govacs.org | Zwitterionic iron-alkoxide complex, carbocation-like species. nih.gov |
Mechanisms of Oxidative Transformations (e.g., O-Dealkylation Pathways)
The oxidation of this compound can target either the primary alcohol function or the tert-butyl ether linkage.
Oxidation of the primary alcohol group to an aldehyde can be achieved using various methods, including copper/nitroxyl (B88944) radical-catalyzed aerobic oxidation. acs.orgnih.govjst.go.jp A common system employs a Cu(I) source, a bipyridine-type ligand, and a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). acs.orgnih.gov The catalytic cycle generally involves the oxidation of Cu(I) to a Cu(II)-hydroxide species by molecular oxygen, which also regenerates the active TEMPO radical from its hydroxylamine (B1172632) form. mdpi.com The Cu(II) species coordinates with the alcohol, and the oxidation to the aldehyde is mediated by the TEMPO radical. mdpi.com The mechanism is proposed to proceed via an Oppenauer-like pathway involving hydrogen transfer from a Cu(II)-alkoxide to a coordinated nitroxyl species. nih.gov
O-Dealkylation represents a significant metabolic pathway for glycol ethers and can be a key transformation for this compound. europa.eueuropa.eu This transformation is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govlibretexts.org The mechanism involves the enzymatic hydroxylation of one of the methyl groups on the tert-butyl moiety or the carbon alpha to the ether oxygen. This leads to the formation of an unstable hemiacetal intermediate, which then spontaneously decomposes to yield the corresponding alcohol (in this case, (2S)-propane-1,2-diol) and a carbonyl compound (acetone from the tert-butyl group). europa.eu
| Oxidative Transformation | Catalyst/Reagent | Product(s) | Mechanistic Feature |
| Alcohol Oxidation | Cu/TEMPO/O₂ | (2S)-2-(tert-butoxy)propanal | Oppenauer-like mechanism with Cu(II)-alkoxide and nitroxyl radical. nih.gov |
| O-Dealkylation | Cytochrome P450 Enzymes | (2S)-propane-1,2-diol, Acetone | Formation of an unstable hemiacetal intermediate via hydroxylation. europa.eu |
Dehydration Reaction Pathways and Alkene Product Formation
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For this compound, this reaction would involve the elimination of a water molecule to form an alkene. The mechanism of dehydration is highly dependent on the structure of the alcohol. chemistrysteps.com
Primary alcohols typically undergo dehydration via an E2 (bimolecular elimination) mechanism . libretexts.orglibretexts.org This process involves the protonation of the hydroxyl group by a strong acid (e.g., concentrated H₂SO₄) to form a good leaving group (H₂O). chemistrysteps.com In a concerted step, a base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) removes a proton from the adjacent carbon (C2), while the alkyloxonium ion departs, leading to the formation of a double bond. libretexts.orglibretexts.org For this compound, this would lead to the formation of 2-(tert-butoxy)prop-1-ene.
While primary alcohols generally follow the E2 pathway to avoid the formation of unstable primary carbocations, the bulky tert-butoxy group at the C2 position could influence the reaction. chemistrysteps.comstackexchange.com The stability of the transition state is a key factor. stackexchange.com Although an E1 pathway is less likely, conditions that favor carbocation formation (e.g., very high temperatures) could potentially lead to a mixture of products.
| Dehydration Product | Proposed Mechanism | Conditions | Key Steps |
| 2-(tert-butoxy)prop-1-ene | E2 | Concentrated strong acid (H₂SO₄, H₃PO₄), heat. chemistrysteps.com | 1. Protonation of the -OH group. 2. Concerted removal of a β-hydrogen by a base and departure of the water molecule. libretexts.orglibretexts.org |
Stereochemical Aspects of Reaction Mechanisms in Chiral Alcohols
The presence of a chiral center at the C2 position of this compound means that the stereochemical outcome of its reactions is a critical consideration.
Reactions that occur at the primary hydroxyl group without breaking the C2-O or C2-C bonds will proceed with retention of configuration at the chiral center. For instance, the conversion of the alcohol to a tosylate involves breaking the O-H bond, not the C-O bond, thus leaving the stereochemistry at C2 unchanged. libretexts.orgpressbooks.pub Subsequent SN2 reaction at the primary carbon (now part of a tosylate leaving group) would also not affect the C2 chiral center.
However, if a reaction were to proceed via a mechanism that involves the chiral center, such as a substitution at C2, the stereochemistry could be inverted or racemized. An SN2 reaction at the C2 center would lead to an inversion of configuration. An SN1 reaction at this center would proceed through a planar carbocation intermediate, leading to a racemic mixture of products. chemistrysteps.com Given the structure of this compound, reactions are most likely to occur at the primary alcohol, preserving the initial stereochemistry.
Hydride transfer is a fundamental step in many oxidation and reduction reactions of alcohols. libretexts.org In the oxidation of alcohols, the mechanism can involve the transfer of a hydride ion (:H⁻) from the carbon bearing the hydroxyl group to an acceptor. For example, in some enzyme-catalyzed oxidations, after the alcohol is activated to an alkoxide, a hydride is transferred from the α-carbon to a cofactor like NAD(P)⁺ or a flavin. nih.gov While not a direct reaction of the isolated molecule, understanding these pathways is key in biocatalysis. In such a scenario involving this compound, the hydride would be transferred from C1.
Conversely, the reduction of a corresponding aldehyde, (2S)-2-(tert-butoxy)propanal, back to the alcohol would involve the nucleophilic addition of a hydride from a reducing agent like NaBH₄ or LiAlH₄ to the carbonyl carbon. libretexts.orgkhanacademy.org The stereochemical outcome of such a reduction would depend on the steric environment around the carbonyl group and the specific reagent used.
The SN1 and E1 mechanisms are characteristic of tertiary alcohols and other substrates that can form stable carbocation intermediates. libretexts.orglibretexts.org The reaction of a tertiary alcohol, such as tert-butyl alcohol, with a strong acid like HCl proceeds via an SN1 mechanism. openochem.org The process involves:
Protonation of the hydroxyl group to form a good leaving group (H₂O). openochem.org
Loss of the leaving group to form a stable tertiary carbocation. This is the rate-determining step. openochem.orgsciepub.com
Nucleophilic attack on the planar carbocation, which can occur from either face. chemistrysteps.com
Deprotonation to give the final substitution product.
Simultaneously, the carbocation can undergo an E1 (unimolecular elimination) reaction, where a base (often a solvent molecule like water or an alcohol) removes a β-proton, leading to the formation of an alkene. libretexts.orgmasterorganicchemistry.com SN1 and E1 reactions are often in competition because they share the same carbocation intermediate. sciepub.com
Quantum Chemical and Computational Modeling of 2s 2 Tert Butoxy Propan 1 Ol Reactivity and Stereochemistry
Application of Density Functional Theory to Stereoselectivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for predicting the stereoselectivity of chemical reactions. acs.orgnih.gov By calculating the energies of transition states for different stereochemical pathways, DFT can accurately forecast the favored product isomer. researchgate.net In the context of chiral alcohols, DFT has been successfully used to model reactions and understand the origins of asymmetric induction. acs.orgnih.gov
For (2S)-2-(tert-butoxy)propan-1-ol, DFT could be employed to predict the stereochemical outcome of its reactions, for instance, in its role as a chiral auxiliary or as a substrate in an asymmetric transformation. A typical study would involve:
Modeling Reactant Conformations: Identifying the low-energy conformations of this compound and the reacting partner.
Locating Transition States: Calculating the transition state structures for the formation of all possible stereoisomeric products.
Energy Calculations: Determining the relative activation energies for each transition state. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.
While specific research on this compound is limited, a hypothetical DFT study on its reaction with a prochiral ketone could yield data similar to that shown in the table below.
Table 1: Hypothetical DFT-Calculated Energy Barriers for the Reaction of this compound with a Prochiral Ketone
| Transition State Diastereomer | Relative Electronic Energy (kcal/mol) | Predicted Product Ratio |
| TS-A (leading to R,S product) | 0.0 | >99 |
| TS-B (leading to S,S product) | +3.5 | <1 |
| TS-C (leading to R,R product) | +2.8 | ~2 |
| TS-D (leading to S,R product) | +4.1 | <1 |
This table is a hypothetical representation of potential DFT results and is intended for illustrative purposes only.
Conformational Landscape Analysis and Influence on Reaction Stereochemistry
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a crucial role in determining its reactivity and the stereochemistry of its reactions. nptel.ac.inwomengovtcollegevisakha.ac.in Conformational analysis involves identifying the stable conformers of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, rotation around its single bonds can lead to various conformers, each with a different spatial arrangement of the tert-butoxy (B1229062) group, the hydroxyl group, and the chiral center.
The relative populations of these conformers, governed by their energies, can significantly influence which face of the molecule is more accessible for a reaction, thereby dictating the stereochemical outcome. researchgate.netphilpapers.org Computational methods, particularly molecular mechanics and DFT, are used to map the conformational landscape. nih.gov
A computational analysis of this compound would likely reveal several low-energy conformers. The preferred conformation would be the one that minimizes steric interactions, for example, between the bulky tert-butyl group and the hydroxyl group. This information is critical for building accurate models of transition states in its reactions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°): O-C2-C1-O | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | 60 (gauche) | 0.0 | 65 |
| 2 | 180 (anti) | 0.8 | 25 |
| 3 | -60 (gauche) | 1.5 | 10 |
This table presents hypothetical data to illustrate the potential results of a conformational analysis. The dihedral angle refers to the key bond influencing the relative positions of the main functional groups.
Theoretical Characterization of Reaction Intermediates and Transition State Structures
Understanding the detailed mechanism of a chemical reaction requires the characterization of all species involved, including short-lived intermediates and transition states. researchgate.net Computational chemistry provides the tools to calculate the geometries, energies, and vibrational frequencies of these transient species, which are often difficult or impossible to observe experimentally. acs.orgacs.org
For reactions involving this compound, such as its oxidation to an aldehyde or its use as a nucleophile, computational modeling can elucidate the step-by-step mechanism. By mapping the potential energy surface, chemists can identify the intermediates and the transition states that connect them. researchgate.net This allows for a deeper understanding of the factors controlling the reaction rate and selectivity.
For example, in a hypothetical oxidation reaction, DFT calculations could be used to model the structure of the transition state, providing insights into how the chiral center directs the approach of the oxidizing agent.
Table 3: Hypothetical Geometric Parameters of a Transition State for the Oxidation of this compound
| Parameter | Value |
| Forming C=O bond distance | 1.85 Å |
| Breaking O-H bond distance | 1.20 Å |
| Approach angle of oxidant | 109.5° |
This table is a fictional representation of data that could be obtained from a computational study of a transition state.
Computational Prediction of Chemical Transformations, Including Biocatalytic Analogs
Computational methods are increasingly used to predict the feasibility and outcome of chemical transformations, including those catalyzed by enzymes (biocatalysis). acs.orgmdpi.com Biocatalysis is highly valued for its selectivity, and computational models can help in understanding and engineering enzymes for specific purposes. acs.orgnih.gov
While there is no specific literature on the biocatalytic transformation of this compound, one can envision its use as a substrate for enzymes like alcohol dehydrogenases (ADHs). nih.gov These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. Computational docking and molecular dynamics simulations could be used to predict how this compound would bind to the active site of an ADH. acs.org Such studies can explain the observed stereoselectivity or guide the engineering of the enzyme to favor a particular stereochemical outcome. acs.org
Table 4: Hypothetical Docking Scores for this compound in the Active Site of an Alcohol Dehydrogenase
| Enzyme Variant | Binding Mode | Docking Score (kcal/mol) | Predicted Outcome |
| Wild Type ADH | Pro-R | -7.2 | Oxidation to (S)-aldehyde |
| Wild Type ADH | Pro-S | -5.8 | (minor product) |
| Engineered ADH-1 | Pro-R | -6.5 | Lower activity |
| Engineered ADH-2 | Pro-S | -8.1 | Reversed selectivity |
This table is a hypothetical illustration of how computational docking could be used to predict the outcome of a biocatalytic reaction.
Investigations into Chirality-Induced Spin Selectivity Phenomena
Chirality-Induced Spin Selectivity (CISS) is a phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin. wikipedia.orgrsc.org This effect has significant implications for spintronics, enantioselective chemistry, and quantum information. arxiv.orgnih.gov The CISS effect arises from the interplay between the chiral structure of the molecule and spin-orbit coupling. wikipedia.org
While direct experimental or computational studies of CISS in this compound are not readily found, its chiral nature makes it a potential candidate for exhibiting this effect. Theoretical investigations would involve calculating the spin-polarized electron transport through the molecule. These calculations are complex and would typically employ specialized DFT or many-body approaches to model the spin-dependent transmission probabilities. nih.gov
A computational study might explore how the handedness of this compound influences the spin polarization of transmitted electrons. The results could be presented in terms of a spin polarization factor, as shown in the hypothetical table below.
Table 5: Hypothetical Spin Polarization in Electron Transmission through this compound
| Enantiomer | Electron Energy (eV) | Spin Polarization (%) |
| This compound | 0.5 | +15 |
| (2R)-2-(tert-butoxy)propan-1-ol | 0.5 | -15 |
| This compound | 1.0 | +8 |
| (2R)-2-(tert-butoxy)propan-1-ol | 1.0 | -8 |
This table is a fictional representation of data that could be generated from a CISS computational study. Positive and negative values indicate a preference for spin-up and spin-down electrons, respectively.
Strategic Role of 2s 2 Tert Butoxy Propan 1 Ol As a Chiral Building Block and Auxiliary
Utilisation in Asymmetric Synthesis
The inherent chirality of (2S)-2-(tert-butoxy)propan-1-ol makes it a useful tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.
While the (2S) configuration of this compound suggests its potential as a chiral solvent to influence the stereochemical outcome of a reaction, research indicates that its ability for chiral discrimination may be less pronounced compared to other established chiral alcohols. smolecule.com The bulky tert-butyl group might sterically hinder effective interaction with reactants to induce high levels of enantioselectivity. Further research is needed to fully explore its capabilities and limitations as a chiral solvent in various enantioselective transformations.
An example of a complex synthesis where related chiral building blocks are crucial is in the preparation of bioactive compounds like Curacin A analogues, where stereochemistry is critical for biological activity. acs.org The synthesis of chiral heterocycles, which are prevalent in many biologically active compounds, often employs chiral alcohols as starting materials or key intermediates. rug.nl
Here is an interactive data table showcasing examples of complex molecules synthesized using chiral building blocks:
Table 1: Examples of Complex Molecules Synthesized Using Chiral Building Blocks| Target Molecule | Class of Compound | Significance |
|---|---|---|
| Curacin A Analogues | Antimitotic Agent | Potential anticancer properties. acs.org |
| Chiral Heterocycles | Various | Found in numerous pharmaceuticals and natural products. rug.nl |
| Chiral Alcohols | Intermediate | Key building blocks for a wide range of complex molecules. researchgate.net |
Derivatization Strategies for Functionalization and Advanced Research
The functional groups of this compound, the primary hydroxyl and the tert-butoxy (B1229062) groups, provide handles for further chemical modification. These derivatization strategies are key to creating a diverse range of molecules for various research applications.
The hydroxyl group of this compound can be readily transformed into other functional groups while preserving the stereochemistry at the C2 position. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine or a halide. These transformations open up pathways to a wide array of stereospecific derivatives.
The synthesis of analogues often involves modifying the carbon skeleton or replacing the tert-butoxy group with other ether or ester functionalities. For instance, the synthesis of ethambutol (B1671381) analogs involved the modification of the amino alcohol backbone. nih.gov Similarly, the synthesis of hydroxybupropion (B195616) analogues involved creating variations of the core morpholinol structure. nih.gov The synthesis of seco-derivatives of theaspiranes involved the creation of oxygenated analogs through a modified synthetic sequence. researchgate.net
Chiral building blocks like this compound are frequently integrated into larger, more complex chiral scaffolds. This is a common strategy in the total synthesis of natural products, where multiple stereocenters need to be established with high precision.
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, and it is widely used in natural product synthesis to install the correct stereochemistry at a specific position. mdpi.com For example, in the synthesis of (−)-aglacin E, a Mitsunobu reaction was employed to form a cyclic ether ring. mdpi.com The synthesis of various natural products and their analogues often involves the coupling of several chiral fragments, where each fragment contributes to the final stereochemical identity of the molecule.
Design and Synthesis of Chiral Catalysts and Ligands Derived from this compound Scaffolds
The chiral backbone of this compound can be used to design and synthesize new chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.
The development of chiral ligands is a major focus in asymmetric synthesis. researchgate.netsigmaaldrich.com Chiral amino alcohols, a class of compounds to which this compound belongs, are common precursors for chiral ligands. diva-portal.org For example, chiral pyridyl alcohol ligands have been synthesized and used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org Similarly, ephedrine-based ligands have been immobilized on magnetic nanoparticles and used in asymmetric reactions. nih.gov The synthesis of chiral copper(II)-Schiff base complexes from amino acids has also been reported for use in enantioselective Henry reactions. dergipark.org.tr
The general approach involves modifying the hydroxyl and/or the tert-butoxy groups to introduce coordinating atoms like phosphorus or nitrogen. The resulting chiral ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. researchgate.netsigmaaldrich.com
Here is an interactive data table summarizing the applications of derived chiral catalysts and ligands:
Table 2: Applications of Chiral Catalysts and Ligands Derived from Amino Alcohol Scaffolds| Catalyst/Ligand Type | Application | Metal | Reference |
|---|---|---|---|
| Pyridyl Alcohols | Enantioselective addition of diethylzinc to benzaldehyde | Zinc | diva-portal.org |
| Ephedrine-based Ligands | Asymmetric addition of diethylzinc to aldehydes, Henry reaction | Zinc | nih.gov |
| Copper(II)-Schiff Base Complexes | Enantioselective Henry reaction | Copper | dergipark.org.tr |
| Chiral Phosphine Ligands | Asymmetric hydrogenation | Rhodium, Ruthenium, Iridium | researchgate.netsigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
